molecular formula C13H11ClN4O4 B2391767 N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine CAS No. 303987-98-6

N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine

Cat. No.: B2391767
CAS No.: 303987-98-6
M. Wt: 322.71
InChI Key: MSHDHDNWXLTGHP-VIZOYTHASA-N
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Description

N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine is a synthetic organic compound featuring a pyrazolone core, a structural motif of significant interest in medicinal chemistry and chemical biology research . The molecule integrates a 5-chloro-1,3-dimethyl-1H-pyrazole ring connected via an E-configured methylidene bridge to a N-[(4-nitrobenzoyl)oxy]amine functional group. This specific molecular architecture suggests potential as a key intermediate or precursor in the synthesis of more complex molecules, particularly for constructing libraries of pyrazolone derivatives . The core 1,3-dimethyl-1H-pyrazol-4-yl scaffold is a well-investigated structure in pharmaceutical development. Compounds based on this framework have been identified as key intermediates in the preparation of biologically active substances, such as the anxiolytic and anticonvulsant agent zolazepam . Furthermore, the broader class of pyrazolone derivatives has demonstrated a wide spectrum of pharmacological activities in research settings, including antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) effects . The presence of the 4-nitrobenzoyloxy group introduces a potential site for further chemical modification or may influence the compound's interaction with biological targets. This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O4/c1-8-11(12(14)17(2)16-8)7-15-22-13(19)9-3-5-10(6-4-9)18(20)21/h3-7H,1-2H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHDHDNWXLTGHP-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Precursor Synthesis

5-Chloro-1,3-dimethyl-1H-pyrazol-4-carbaldehyde is typically prepared through controlled oxidation of 4-hydroxymethyl derivatives using manganese dioxide in dichloromethane at 0-5°C. Alternative protocols utilize Swern oxidation conditions (oxalyl chloride/DMSO) for higher yields (78-82%) while avoiding over-oxidation.

Hydroxylamine Derivative Preparation

O-(4-Nitrobenzoyl)hydroxylamine synthesis follows a two-step process:

  • Hydroxylamine hydrochloride reacts with 4-nitrobenzoyl chloride in dichloromethane using triethylamine as base (0°C, 2h)
  • Product isolation via aqueous workup yields 89-93% pure material

Imine Formation Conditions

Optimized condensation employs:

  • p-Toluenesulfonic acid (0.5 eq) in xylene
  • Dean-Stark trap for water removal
  • 110°C reflux for 4-6 hours
    Typical yields range from 68-74% after silica gel chromatography (ethyl acetate/hexanes 3:7).
Parameter Condition 1 Condition 2 Condition 3
Catalyst p-TSA AcOH ZnCl₂
Solvent Xylene EtOH Toluene
Temperature (°C) 110 78 100
Yield (%) 74 62 58

Table 1. Comparative analysis of condensation conditions

Tandem Protection-Condensation Strategy

Recent advances employ in situ protection of sensitive functionalities during synthesis:

Simultaneous Nitro Group Activation

Using trimethylsilyl chloride (TMSCl) as activating agent:

  • 4-Nitrobenzoic acid (1.2 eq) treated with TMSCl (2 eq) in THF
  • Subsequent reaction with hydroxylamine-O-sulfonic acid
  • Direct condensation with pyrazole aldehyde

This method achieves 81% yield with reduced purification requirements.

Solid-Phase Synthesis for High-Purity Products

Patented methodologies describe polymer-supported synthesis using Wang resin:

  • Resin-bound 4-nitrobenzoic acid activated with HATU
  • Coupling with hydroxylamine hydrochloride
  • On-resin condensation with aldehyde precursor
  • Cleavage using TFA/DCM (95:5)

Provides 93-95% purity by HPLC but lower overall yield (52%).

Microwave-Assisted Rapid Synthesis

Green chemistry approaches utilize microwave irradiation to accelerate reaction kinetics:

  • Ethanol/water (4:1) solvent system
  • 150W irradiation at 90°C for 15 minutes
  • 78% isolated yield
  • Energy consumption reduced by 62% vs conventional heating

Critical Analysis of Methodologies

The direct condensation route remains industrially preferred due to scalability, while solid-phase methods suit small-scale high-purity requirements. Microwave synthesis shows promise for rapid production but requires specialized equipment. Key challenges include:

  • Nitro group stability under acidic conditions
  • E/Z isomerization during purification
  • Byproduct formation from competing aldol reactions

Recent patent disclosures suggest improved zinc triflate catalysts reduce isomerization to <2%.

Chemical Reactions Analysis

Types of Reactions

This compound is capable of undergoing several types of chemical reactions:

  • Oxidation: Reacts with oxidizing agents.

  • Reduction: Susceptible to reduction under suitable conditions.

  • Substitution: Undergoes substitution reactions, particularly nucleophilic substitution due to the electron-withdrawing nitro group.

Common Reagents and Conditions

  • Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromic acid.

  • Reducing Agents: For reduction, lithium aluminum hydride or hydrogenation over a palladium catalyst.

  • Substitution: Often requires bases like sodium hydroxide or catalysts like palladium in a hydrogenation setting.

Major Products

These reactions yield a variety of products, including dechlorinated or denitro-derivatives, depending on the specific reagents and conditions.

Scientific Research Applications

Scientific Research Applications

The applications of N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine span several domains:

1. Medicinal Chemistry

  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity against various pathogens. Research indicates that it may inhibit bacterial growth through interference with cellular processes.
  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like arthritis and other inflammatory disorders.

2. Organic Synthesis

  • Intermediate in Synthesis : It acts as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.

3. Industrial Applications

  • Development of Agrochemicals : The compound is utilized in the formulation of agrochemicals, where its unique chemical properties can enhance efficacy in pest control and agricultural productivity.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Study on Antibacterial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound in antibiotic development.

Research on Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of this compound, showing its ability to reduce pro-inflammatory cytokines in vitro, indicating a mechanism that could be harnessed for therapeutic purposes.

Mechanism of Action

N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine exerts its effects through several mechanisms:

  • Molecular Targets: It interacts with cellular proteins, potentially inhibiting enzymes or altering receptor activities.

  • Pathways Involved: It may engage in pathways involving inflammation modulation or antimicrobial action by disrupting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

Compound A : (E)-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino benzoate
  • Structure : Differs by replacing the 4-nitrobenzoyloxy group with a simple benzoate.
  • Synthesis : Prepared via condensation of 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde with benzoyloxyamine, similar to methods in (phosphorus oxychloride/DMF-mediated reactions) .
  • Properties : Lower molecular weight (MW ≈ 349 g/mol) and reduced electron-withdrawing effects compared to the nitro-substituted analogue.
Compound B : (E)-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 4-methylbenzoate
  • Structure : Features a 4-methylbenzoyloxy substituent instead of nitro.
Compound C : N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-N-(3,4-dichlorophenyl)amine
  • Structure : Replaces the nitrobenzoyloxy group with a 3,4-dichlorophenylamine and adds a trifluoromethyl group to the pyrazole.
  • Properties : Higher halogen content (Cl, F) increases molecular weight (MW ≈ 356.56 g/mol) and may enhance thermal stability or bioactivity .

Functional Analogues with Heterocyclic Variations

Compound D : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Substitutes pyrazole with a 1,3,4-thiadiazole ring.
Compound E : 4-(4-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine
  • Structure : Incorporates a piperazine ring and thiophene instead of pyrazole.
  • Properties : The piperazine moiety enhances solubility and may modulate receptor binding in medicinal chemistry applications .

Research Findings and Gaps

  • Synthesis : The target compound’s nitro group may require controlled reaction conditions to avoid over-oxidation, as seen in ’s use of DMF and phosphorus oxychloride .
  • Biological Activity: While nitro groups often confer antimicrobial properties (e.g., nitrofurans), direct data on this compound are absent.
  • Thermal Stability : Pyrazole derivatives with halogen substituents (e.g., Compound C) exhibit high thermal stability (>200°C), but the nitro group in the target compound may lower this threshold .

Biological Activity

N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14ClN3O2
  • CAS Number : 303987-95-3
  • Molar Mass : 291.73 g/mol

This compound features a pyrazole ring, a common structure in various bioactive molecules, known for its diverse pharmacological properties.

Pyrazole derivatives exhibit a range of biological activities through various mechanisms, including:

  • Enzyme Inhibition : Many pyrazole compounds act as inhibitors of specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : These compounds may interact with receptors, altering signaling pathways that influence cellular responses.
  • Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit antimicrobial properties against bacteria and fungi .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. A study assessing the cytotoxic effects of related pyrazole compounds on normal cell lines (e.g., 3T3 cells) indicated that many derivatives, including those similar to the compound , exhibited non-cytotoxic behavior at concentrations up to 150 µM . This suggests a favorable safety profile for further exploration.

Case Studies and Research Findings

A comprehensive review of recent literature reveals significant findings regarding the biological activity of pyrazole compounds:

  • Inhibition Studies : Various studies have demonstrated that modifications to the pyrazole ring can enhance inhibitory activity against specific enzymes. For example, substituents such as nitro groups have been linked to increased potency .
  • Structure-Activity Relationship (SAR) : Research has established SAR for pyrazole derivatives, indicating that electronic properties of substituents significantly influence biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
CytotoxicityNon-cytotoxic up to 150 µM in normal cells
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Q & A

Q. What are the key synthetic routes for preparing this compound?

The synthesis involves two primary steps:

  • Pyrazole ring formation : React hydrazine derivatives with β-diketones (e.g., acetylacetone derivatives) under acidic catalysis. For example, cesium carbonate and copper(I) bromide can facilitate this step at 35°C with a 17.9% yield in analogous pyrazole syntheses .
  • Imine condensation : Introduce the nitrobenzoyloxy amine via Schiff base formation. Use anhydrous conditions (e.g., DMF or toluene) and a dehydrating agent (molecular sieves) to drive the reaction. Steric effects from methyl groups may require extended reaction times (48+ hours) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential methods include:

  • 1H/13C NMR : Assign chemical shifts for pyrazole protons (δ ~6.0–8.8 ppm) and nitrobenzoyl groups (δ ~7.5–8.5 ppm). For example, pyridyl protons in related compounds appear at δ 8.87 .
  • HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]+ in similar pyrazoles ).
  • IR spectroscopy : Identify nitro group stretches (~1520 cm⁻¹) and imine C=N (~1640 cm⁻¹) .

Q. How is the E-configuration of the methylidene group confirmed?

  • NMR coupling constants : Trans (E) configuration is indicated by a coupling constant (J) >12 Hz for adjacent protons.
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. How can low yields in the imine condensation step be optimized?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.
  • Solvent optimization : Replace DMSO with higher-boiling solvents (e.g., toluene) to enable reflux conditions and improve conversion .
  • Stoichiometric adjustments : Increase aldehyde equivalents (1.5–2.0 equiv.) and monitor via LC-MS to minimize side reactions .

Q. What experimental approaches resolve contradictory NMR data for aromatic protons?

  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation) causing signal splitting.
  • 2D NMR (COSY/HSQC) : Assign overlapping signals in crowded regions (e.g., δ 7.0–8.5 ppm). For example, HSQC can correlate aromatic carbons and protons in nitrobenzoyl groups .
  • Computational modeling : Compare experimental shifts with DFT-calculated values to validate assignments .

Q. How to study regioselectivity in electrophilic substitution reactions on the pyrazole ring?

  • Bromination studies : React the compound with Br₂ in acetic acid. Analyze products via HPLC and NMR to determine substitution patterns (C-3 vs. C-5 positions). Prior work shows methyl groups direct electrophiles to the C-3 position .
  • Kinetic vs. thermodynamic control : Vary reaction temperature and time to isolate intermediates or favored products.

Q. What strategies mitigate decomposition during purification?

  • Chromatography conditions : Use neutral alumina instead of silica for acid-sensitive compounds. Gradient elution (0–100% ethyl acetate/hexane) minimizes degradation .
  • Low-temperature crystallization : Recrystallize from ethanol at –20°C to stabilize the nitro group .

Methodological Considerations

  • Contradiction analysis : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS + X-ray) to resolve ambiguities .
  • Reaction monitoring : Employ TLC (silica GF254) with UV visualization or in-situ IR to track imine formation .

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